molecular formula C19H27ClO2 B1669245 Clostebol CAS No. 1093-58-9

Clostebol

Cat. No.: B1669245
CAS No.: 1093-58-9
M. Wt: 322.9 g/mol
InChI Key: KCZCIYZKSLLNNH-FBPKJDBXSA-N
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Mechanism of Action

Target of Action

Clostebol, also known as 4-chlorotestosterone , is a synthetic anabolic–androgenic steroid (AAS) and a derivative of testosterone . It primarily targets androgen receptors in skeletal muscle tissue . The binding of this compound to these receptors triggers a series of events that lead to muscle growth .

Mode of Action

This compound binds to androgen receptors, activating pathways that promote protein synthesis . Protein synthesis is the cornerstone of muscle hypertrophy—the increase of muscle mass and cross-sectional area . This interaction with its targets leads to changes in the muscle tissue, promoting growth and development .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the activation of androgen receptors and the subsequent promotion of protein synthesis . The 5α-reductase activity was predominant in the metabolic pathways as supported by the detection of 5α-reduced metabolites after incubation of this compound . This process is crucial for muscle hypertrophy and the increase in muscle mass .

Pharmacokinetics

It is known that the chlorination of this compound prevents its conversion to dihydrotestosterone (dht) while also rendering the chemical incapable of conversion to estrogen .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the promotion of muscle growth. By binding to androgen receptors and promoting protein synthesis, this compound contributes to muscle hypertrophy—the increase of muscle mass and cross-sectional area . This makes this compound a potentially effective performance-enhancing drug .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of this compound metabolite in an athlete’s urine sample may be due to its illicit use as an anabolic, the ingestion of contaminated meat, and finally some case reports describe the accidental contact with cream preparations containing this compound . Therefore, the environment in which this compound is used can significantly impact its effectiveness and detection .

Chemical Reactions Analysis

Clostebol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include chlorine gas for chlorination, reducing agents for reduction reactions, and oxidizing agents for oxidation reactions. The major products formed from these reactions include this compound acetate and other esterified forms of this compound .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13,16,22H,3-10H2,1-2H3/t11-,12-,13-,16-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZCIYZKSLLNNH-FBPKJDBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@]34C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046192
Record name Clostebol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093-58-9
Record name Clostebol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clostebol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001093589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clostebol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01521
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clostebol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clostebol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOSTEBOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7D4G976SH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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